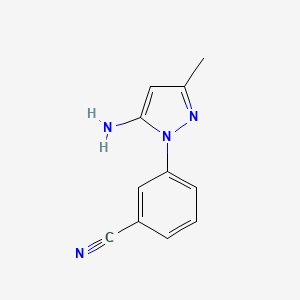
3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, which is known for its biological activity, makes this compound a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile typically involves the formation of the pyrazole ring followed by its functionalization One common method includes the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring The amino and methyl groups can be introduced through subsequent substitution reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as transition metals may be employed to facilitate the cyclization and substitution reactions. The use of microwave-assisted synthesis can also enhance reaction rates and reduce production times.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in coordination with metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-5-methyl-1-phenylpyrazole: Similar structure but with a phenyl group instead of a benzonitrile moiety.
5-amino-3-methyl-1-phenylpyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(5-amino-3-methyl-1H-pyrazol-1-yl)Benzonitrile is unique due to the presence of both the benzonitrile and pyrazole moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H10N4 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-(5-amino-3-methylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-8-5-11(13)15(14-8)10-4-2-3-9(6-10)7-12/h2-6H,13H2,1H3 |
InChI-Schlüssel |
WIKRDNYZQFOLCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)N)C2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13336088.png)

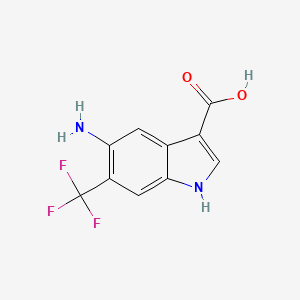
![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
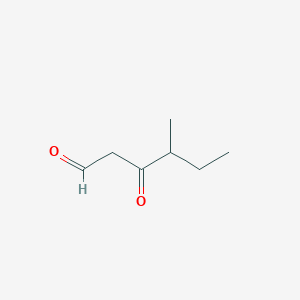
![1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13336114.png)
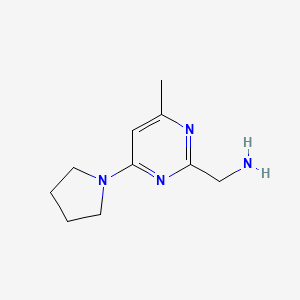
![1-Fluoro-6-azaspiro[3.4]octane](/img/structure/B13336126.png)

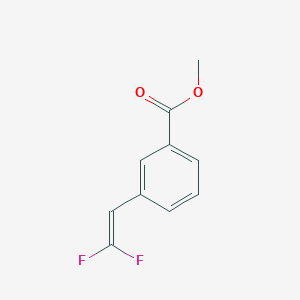
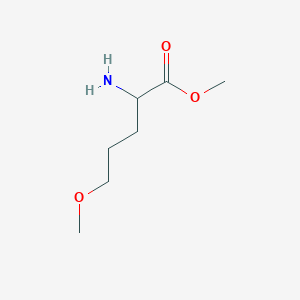

![(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B13336169.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13336172.png)
